beta-Cyano-L-alanine

Description

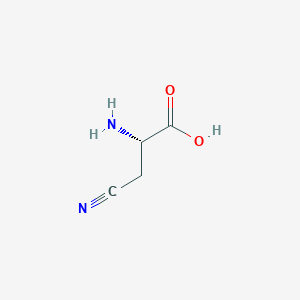

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-cyanopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRLWGXPSRYJDZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C#N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977873 | |

| Record name | Cyanoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-19-5 | |

| Record name | β-Cyano-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-3-cyanopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Cyano-L-alanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B75AJA4DCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-3-Cyanoalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of β-Cyano-L-alanine: A Technical History

An in-depth guide for researchers, scientists, and drug development professionals on the historical discovery, isolation, and characterization of the neurotoxic non-proteinogenic amino acid, β-Cyano-L-alanine.

Introduction

β-Cyano-L-alanine (BCLA) is a naturally occurring non-proteinogenic amino acid found predominantly in the seeds of legumes, most notably in common vetch (Vicia sativa).[1] Its discovery was a significant milestone in the field of phytotoxicology and neurochemistry, directly linking a specific chemical entity to the neurological disorder known as neurolathyrism, a condition that has afflicted human and animal populations for centuries. This technical guide provides a comprehensive overview of the history of BCLA's discovery, detailing the experimental methodologies employed in its initial isolation and characterization, and explores the key biochemical pathways in which it participates.

Historical Context and Initial Discovery

The investigation into the toxic principles of Vicia sativa was driven by the long-standing association between the consumption of vetch and the onset of neurolathyrism, a debilitating motor neuron disease. The pioneering work in the early 1960s sought to isolate and identify the specific neurotoxic agent responsible for the observed symptoms.

The Seminal Work of Charlotte Ressler

The definitive isolation and identification of β-Cyano-L-alanine from the seeds of Vicia sativa was first reported by Charlotte Ressler in a landmark 1962 paper published in the Journal of Biological Chemistry.[1] This research provided the first concrete evidence of a nitrile-containing amino acid as a neurotoxic factor in plants. Subsequent work by Ressler and her colleagues further elucidated the presence of a related compound, γ-L-glutamyl-β-cyano-L-alanine, which serves as a bound form of the neurotoxin.

The discovery timeline of β-Cyano-L-alanine is intrinsically linked to the broader history of research into non-proteinogenic amino acids and their roles as natural toxins.

Physicochemical Properties and Characterization

The initial characterization of β-Cyano-L-alanine relied on classical analytical techniques of the mid-20th century. The following table summarizes the key physicochemical properties of BCLA.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O₂ | [2][3] |

| Molecular Weight | 114.10 g/mol | [2][3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 213–216 °C (with decomposition) | [4] |

| Optical Rotation | [α]²⁰D = -3.7 ± 2 (c=1 in water) | [5] |

| IUPAC Name | (2S)-2-Amino-3-cyanopropanoic acid | [4] |

Experimental Protocols

The following sections detail the methodologies that were instrumental in the isolation, purification, and structural elucidation of β-Cyano-L-alanine, reconstructed based on the original publications and common laboratory practices of the era.

Isolation and Extraction from Vicia sativa Seeds

The initial step in isolating BCLA involved the extraction of free amino acids from ground vetch seeds.

Protocol:

-

Seed Preparation: Mature seeds of Vicia sativa were finely ground to a powder.

-

Defatting: The powdered seeds were defatted by extraction with a nonpolar solvent such as hexane or diethyl ether in a Soxhlet apparatus to remove lipids.

-

Extraction of Amino Acids: The defatted seed meal was then extracted with an aqueous ethanol solution (e.g., 70-80% ethanol) at room temperature with continuous stirring. This step was typically repeated multiple times to ensure complete extraction of soluble components, including free amino acids.

-

Concentration: The combined ethanolic extracts were concentrated under reduced pressure to remove the ethanol, yielding a thick aqueous syrup.

Purification by Ion-Exchange and Paper Chromatography

The concentrated aqueous extract, containing a complex mixture of amino acids and other compounds, was subjected to chromatographic separation.

Ion-Exchange Chromatography Protocol:

-

Column Preparation: A cation-exchange resin (e.g., Dowex 50) in its hydrogen form was packed into a glass column. The column was equilibrated with a low pH buffer (e.g., pH 2.2 citrate buffer).

-

Sample Loading: The concentrated aqueous extract was acidified and loaded onto the top of the resin bed.

-

Elution: The amino acids were eluted from the column using a stepwise or gradient elution with buffers of increasing pH and ionic strength. Fractions were collected systematically.

-

Monitoring: The elution of amino acids was monitored by reacting small aliquots of the collected fractions with a ninhydrin solution and measuring the absorbance at 570 nm.

Paper Chromatography Protocol:

-

Sample Application: Fractions from the ion-exchange chromatography showing ninhydrin-positive spots were concentrated and spotted onto Whatman No. 1 or similar chromatography paper.

-

Solvent System: The chromatogram was developed using a suitable solvent system, such as n-butanol:acetic acid:water (4:1:5 v/v/v).

-

Visualization: After development and drying, the paper was sprayed with a ninhydrin solution and heated to visualize the amino acid spots.

-

Identification: The position of the unknown spot corresponding to BCLA was compared with that of known amino acid standards run on the same chromatogram. The relative mobility (Rf value) was calculated.

Structure Elucidation

The determination of the chemical structure of β-Cyano-L-alanine was achieved through a combination of elemental analysis, infrared spectroscopy, and comparison with a synthetically prepared sample.

Elemental Analysis:

Combustion analysis of the purified crystalline substance provided the empirical formula, which was found to be consistent with C₄H₆N₂O₂.

Infrared Spectroscopy:

The infrared spectrum of the isolated compound was a key piece of evidence for its structure. A characteristic strong absorption band in the region of 2220-2260 cm⁻¹ indicated the presence of a nitrile (C≡N) group. Other characteristic absorptions for the amino and carboxylic acid functional groups were also observed.

Synthetic Confirmation:

To definitively confirm the structure, β-Cyano-L-alanine was chemically synthesized. The synthetic compound was then compared to the natural isolate in terms of its chromatographic behavior, spectroscopic properties, and melting point. An exact match between the natural and synthetic compounds confirmed the structure as β-Cyano-L-alanine.

Biochemical Pathways

β-Cyano-L-alanine is involved in two significant biochemical pathways: its biosynthesis in plants as part of a cyanide detoxification mechanism and its neurotoxic action in animals.

Plant Biosynthesis and Cyanide Detoxification

In many plants, cyanide is produced as a byproduct of ethylene biosynthesis. To prevent self-toxicity, plants have evolved a detoxification pathway centered around the enzyme β-cyanoalanine synthase (β-CAS).

Neurotoxic Mechanism of Action

The neurotoxicity of β-Cyano-L-alanine is primarily attributed to its action as an excitotoxin, specifically targeting the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors in the central nervous system.[6]

Overstimulation of NMDA receptors by BCLA leads to a cascade of downstream events that ultimately result in neuronal cell death.

Conclusion

The discovery of β-Cyano-L-alanine by Charlotte Ressler in 1962 was a pivotal moment in understanding the biochemical basis of neurolathyrism. The application of classical analytical techniques, including chromatography and spectroscopy, enabled the isolation and structural elucidation of this potent neurotoxin. Subsequent research has not only clarified its role in plant and animal biochemistry but has also provided valuable insights into the mechanisms of excitotoxicity. This historical and technical overview serves as a foundational resource for researchers in natural product chemistry, neuropharmacology, and drug development, highlighting the enduring importance of this fascinating non-proteinogenic amino acid.

References

- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beta-Cyanoalanine | C4H6N2O2 | CID 13538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-cyano-L-alanine | C4H6N2O2 | CID 439742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyanoalanine - Wikipedia [en.wikipedia.org]

- 5. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA Receptor Activation Increases Free Radical Production through Nitric Oxide and NOX2 - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of β-Cyano-L-alanine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Cyano-L-alanine (BCA) is a non-proteinogenic amino acid found in various plant species. It plays a significant role in cyanide detoxification and nitrogen metabolism within these plants. However, BCA is also recognized as a neurotoxin, making its identification, quantification, and understanding of its biosynthesis crucial for researchers in toxicology, drug development, and agricultural science. This technical guide provides an in-depth overview of the natural sources of BCA in plants, quantitative data, detailed experimental protocols for its analysis, and insights into its metabolic pathways.

Natural Occurrence and Quantitative Data

β-Cyano-L-alanine is most notably found in significant concentrations in the seeds of various species of the genus Vicia (vetch), with common vetch (Vicia sativa) being a primary example.[1][2][3][4] It is also present in other legumes, such as certain Lathyrus species, and is implicated in the biosynthesis of the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) in grass pea (Lathyrus sativus).[5][6][7][8][9] The presence of BCA is often associated with cyanogenic glycosides, which can release hydrogen cyanide (HCN) upon enzymatic hydrolysis, a precursor for BCA synthesis.[1][10]

The concentration of BCA can vary depending on the plant species, cultivar, and environmental conditions. The following table summarizes the reported quantitative data for BCA and its common precursor, γ-glutamyl-β-cyano-L-alanine (GCA), in plant seeds.

| Plant Species | Plant Part | β-Cyano-L-alanine (BCA) Concentration ( g/100g dry weight) | γ-Glutamyl-β-cyano-L-alanine (GCA) Concentration ( g/100g dry weight) | Reference |

| Vicia sativa | Seeds | 0.003 - 0.022 | 0.572 - 1.252 | [1] |

| Vicia sativa | Seeds | 0.10 - 0.97 | 0.41 - 1.36 | [1] |

Biosynthesis of β-Cyano-L-alanine

The primary pathway for BCA biosynthesis in plants involves the enzymatic reaction of L-cysteine with hydrogen cyanide (HCN). This reaction is catalyzed by the pyridoxal-5'-phosphate (PLP) dependent enzyme, β-cyanoalanine synthase (CAS) (EC 4.4.1.9).[10][11] The cyanide utilized in this reaction can be derived from the degradation of cyanogenic glycosides or as a byproduct of ethylene biosynthesis.[10]

The overall reaction is as follows:

L-cysteine + HCN → β-Cyano-L-alanine + H₂S

Experimental Protocols

Accurate quantification of BCA in plant matrices is essential for research and safety assessment. Two primary methods are detailed below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a widely used method for the separation and quantification of amino acids, including BCA.[1][2][12]

a. Sample Preparation (from Seeds)

-

Weigh 100 mg of finely ground seed powder.

-

Extract with 1 mL of 70% ethanol with vortexing for 30 minutes at room temperature.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice more on the pellet.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 1 mL of 0.1 M HCl.

-

Filter the reconstituted extract through a 0.22 µm syringe filter prior to derivatization.

b. Pre-column Derivatization with Diethyl Ethoxymethylenemalonate (DEEMM)

-

To 100 µL of the filtered extract, add 100 µL of 1 M borate buffer (pH 9.0).

-

Add 10 µL of DEEMM reagent.

-

Vortex the mixture and incubate at 70°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

c. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 25 mM sodium acetate buffer with 0.02% sodium azide, pH 6.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: 5-30% B (linear gradient)

-

20-25 min: 30-50% B (linear gradient)

-

25-30 min: 50-5% B (linear gradient)

-

30-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Injection Volume: 20 µL.

d. Quantification

-

Prepare a standard curve using known concentrations of BCA standard that have undergone the same derivatization procedure.

-

Quantify the BCA in the samples by comparing the peak area to the standard curve.

Colorimetric Assay

A colorimetric method provides a simpler and more rapid alternative for the determination of BCA, suitable for high-throughput screening.[13][14][15]

a. Principle This assay is based on a multi-step enzymatic reaction. First, BCA is converted to L-aspartic acid by a nitrilase. Subsequently, L-aspartate dehydrogenase catalyzes the oxidation of L-aspartate, which is coupled to the reduction of NAD⁺ to NADH. The resulting NADH is then used to reduce a tetrazolium salt (e.g., WST-8) in the presence of a mediator (e.g., 1-methoxy-5-methylphenazinium methyl sulfate) to produce a formazan dye, which can be quantified spectrophotometrically.[13]

b. Reagents

-

Plant extract (prepared as in the HPLC method).

-

Nitrilase (e.g., NIT4).

-

L-aspartate dehydrogenase.

-

NAD⁺.

-

WST-8 (or similar tetrazolium salt).

-

1-methoxy-5-methylphenazinium methyl sulfate (mPMS).

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

c. Procedure (in a 96-well plate format)

-

To each well, add 50 µL of the plant extract or BCA standard.

-

Add 100 µL of the reaction mixture containing nitrilase, L-aspartate dehydrogenase, NAD⁺, WST-8, and mPMS in the reaction buffer.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the absorbance at the wavelength corresponding to the formazan dye (e.g., 460 nm for WST-8).

d. Quantification

-

Prepare a standard curve using known concentrations of BCA.

-

Determine the concentration of BCA in the samples by comparing their absorbance to the standard curve.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the identification and quantification of β-Cyano-L-alanine in plant samples.

Conclusion

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for β-Cyano-L-alanine in plants. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this important plant metabolite. The provided data and protocols offer a solid foundation for further investigation into the roles of BCA in plant physiology, its toxicological properties, and its potential applications.

References

- 1. Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. β-N-Oxalyl-l-α,β-diaminopropionic Acid (β-ODAP) Content in Lathyrus sativus: The Integration of Nitrogen and Sulfur Metabolism through β-Cyanoalanine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical Composition of Lathyrus L. Seeds: Antioxidant Activities, Phenolic Profiles, β-ODAP and Protein Contents [arccjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. β-Cyanoalanine Synthase Regulates the Accumulation of β-ODAP via Interaction with Serine Acetyltransferase in Lathyrus sativus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-Cyanoalanine Synthase Is a Mitochondrial Cysteine Synthase-Like Protein in Spinach and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyanoalanine - Wikipedia [en.wikipedia.org]

- 12. digital.csic.es [digital.csic.es]

- 13. Colorimetric determination of the plant toxin β-cyano-l-alanine using a multistep enzyme reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Role of β-Cyano-L-alanine in the Neuropathogenesis of Lathyrism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrism, a debilitating neurological disorder, is primarily associated with the overconsumption of legumes from the Lathyrus genus, containing the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP). However, a similar neurotoxic syndrome can be induced by β-cyano-L-alanine (BCLA), a non-protein amino acid found in legumes such as Vicia sativa (common vetch). This technical guide provides a comprehensive overview of the pivotal role of BCLA in the pathogenesis of this lathyrism-like neurological disease. We delve into the molecular mechanisms of BCLA-induced neurotoxicity, focusing on its excitotoxic action mediated by the N-methyl-D-aspartate (NMDA) receptor. This guide presents quantitative data on the toxicological profile of BCLA, detailed experimental protocols for in vitro and in vivo assessment, and visual representations of the key signaling pathways involved in BCLA-induced neuronal cell death.

Introduction: β-Cyano-L-alanine and its Link to Lathyrism

While classical lathyrism is attributed to β-ODAP, the consumption of Vicia sativa containing BCLA can lead to a neurological condition with similar symptoms, including hyperexcitability, convulsions, and rigidity in animal models.[1][2][3] BCLA is structurally related to the amino acid alanine and is a potent neurotoxin. Its mechanism of action is distinct from that of β-ODAP but converges on a final common pathway of excitotoxic neuronal damage. Understanding the specific role and mechanisms of BCLA is crucial for accurate diagnosis, risk assessment of feed and food supplies, and the development of targeted therapeutic interventions.

Molecular Mechanisms of β-Cyano-L-alanine Neurotoxicity

The neurotoxicity of BCLA is primarily attributed to its action as an excitotoxin, a substance that overstimulates glutamate receptors, leading to neuronal damage and death.

Excitotoxicity via NMDA Receptor Activation

The primary molecular target of BCLA in the central nervous system is the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor.[1][2] BCLA acts as an agonist at the NMDA receptor, leading to its excessive activation. This results in a prolonged influx of calcium ions (Ca²⁺) into the neuron, triggering a cascade of neurotoxic events.[4][5][6]

The evidence for NMDA receptor-mediated toxicity comes from in vitro studies where the neurotoxic effects of BCLA on organotypic brain slice cultures were significantly attenuated by the NMDA receptor antagonist MK-801.[1][2] In contrast, antagonists of non-NMDA glutamate receptors provided no significant protection, highlighting the specificity of BCLA for the NMDA receptor.[1][2]

Inhibition of Cystathionine γ-lyase (CSE)

In addition to its direct excitotoxic effects, BCLA is a known inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the synthesis of cysteine and the endogenous gasotransmitter hydrogen sulfide (H₂S).[7][8][9] H₂S is a crucial signaling molecule in the nervous system with neuroprotective and neuromodulatory roles. Inhibition of CSE by BCLA can disrupt H₂S homeostasis, potentially exacerbating neuronal damage.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the neurotoxicity of β-cyano-L-alanine.

| In Vitro Neurotoxicity of β-Cyano-L-alanine | |

| Experimental System | Concentration |

| Organotypic cerebral cortex explants | 2.0 - 10.0 mM |

| Organotypic cerebral cortex explants | 0.075 - 1.0 mM |

| Enzyme Inhibition by β-Cyano-L-alanine | | | :--- | :--- | :--- | :--- | | Enzyme | IC₅₀ | Experimental System | Reference | | Cystathionine γ-lyase (CSE) | ~6.5 - 14 µM | Rat liver preparations / Purified human enzyme | |

| In Vivo Neurotoxicity of β-Cyano-L-alanine | | | :--- | :--- | :--- | :--- | | Animal Model | Dose / Route | Observed Effect | Reference | | Chicks and Rats | Oral or intraperitoneal administration | Elicits hyperexcitability, convulsions, and rigidity. |[1][2][3] | | Mice | 2 mg/g BW (intraperitoneal) | Lowest-Observed-Adverse-Effect Level (LOAEL) for a related compound (BMAA). |[10] | | Mice | 3 mg/g BW (intraperitoneal) | Presumptive median lethal dose (LD50) for a related compound (BMAA). |[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neurotoxicity of β-cyano-L-alanine.

Organotypic Brain Slice Culture Neurotoxicity Assay

This protocol describes the preparation of organotypic brain slice cultures and their use in assessing BCLA-induced neurotoxicity.

Materials:

-

P7-P9 rodent pups (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)

-

Culture medium (e.g., 50% MEM, 25% Hank's Balanced Salt Solution, 25% horse serum, glucose, and antibiotics)

-

Millicell-CM culture inserts (0.4 µm)

-

6-well culture plates

-

Vibratome or tissue chopper

-

β-cyano-L-alanine (BCLA)

-

Propidium iodide (PI)

-

NMDA and non-NMDA receptor antagonists (e.g., MK-801, CNQX)

Procedure:

-

Slice Preparation: Euthanize pups according to approved animal care protocols. Dissect the brain in ice-cold, oxygenated dissection medium. Cut 300-400 µm thick coronal or sagittal slices using a vibratome or tissue chopper.

-

Culture Initiation: Place 2-3 slices onto each Millicell-CM insert in a 6-well plate containing 1 mL of culture medium per well. Incubate at 37°C in a humidified 5% CO₂ atmosphere.

-

BCLA Exposure: After 7-10 days in vitro, replace the culture medium with fresh medium containing various concentrations of BCLA (e.g., 0.1, 1, 5, 10 mM). For mechanistic studies, co-incubate with receptor antagonists.

-

Neurotoxicity Assessment:

-

Propidium Iodide (PI) Staining: Add PI (5 µg/mL) to the culture medium. PI is a fluorescent dye that enters cells with compromised membranes, indicating cell death.

-

Imaging: After 24-48 hours of exposure, visualize PI fluorescence using a fluorescence microscope.

-

Quantification: Measure the fluorescence intensity in specific brain regions (e.g., cortex, hippocampus) using image analysis software.

-

Cystathionine γ-lyase (CSE) Inhibition Assay

This protocol details a method to measure the inhibitory effect of BCLA on CSE activity.

Materials:

-

Purified CSE enzyme or tissue homogenate rich in CSE (e.g., liver)

-

L-cysteine (substrate)

-

Pyridoxal-5'-phosphate (PLP, cofactor)

-

Lead acetate solution

-

Tris-HCl buffer (pH 8.0)

-

β-cyano-L-alanine (BCLA)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microplate or cuvette, prepare a reaction mixture containing Tris-HCl buffer, PLP, and lead acetate.

-

BCLA Incubation: Add various concentrations of BCLA to the reaction mixture and pre-incubate with the CSE enzyme for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, L-cysteine.

-

Measurement: CSE catalyzes the conversion of L-cysteine to H₂S. The H₂S produced reacts with lead acetate to form lead sulfide (PbS), a black precipitate. Measure the rate of PbS formation by monitoring the increase in absorbance at 390-400 nm over time using a spectrophotometer.

-

IC₅₀ Calculation: Determine the concentration of BCLA that inhibits 50% of the CSE activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of BCLA concentration.

HPLC Analysis of β-Cyano-L-alanine

This protocol outlines a method for the quantitative analysis of BCLA in biological samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., acetonitrile/water gradient with a suitable buffer)

-

Derivatization agent (e.g., o-phthalaldehyde (OPA) for fluorescence detection)

-

BCLA standard solution

-

Biological sample (e.g., tissue homogenate, plasma)

Procedure:

-

Sample Preparation: Homogenize tissue samples in a suitable buffer and deproteinize using methods such as precipitation with trichloroacetic acid or ultrafiltration.

-

Derivatization (if required): For fluorescence detection, derivatize the sample and standards with OPA in the presence of a thiol agent (e.g., mercaptoethanol) to form a fluorescent adduct.

-

HPLC Analysis: Inject the prepared sample and standards onto the HPLC system. Separate the components using a reversed-phase column and a suitable mobile phase gradient.

-

Detection and Quantification: Detect the BCLA derivative at the appropriate wavelength (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives). Quantify the concentration of BCLA in the sample by comparing its peak area to that of the standards.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key molecular pathways involved in BCLA-induced neurotoxicity.

Conclusion

β-Cyano-L-alanine is a potent neurotoxin that induces a neurological syndrome similar to lathyrism through a distinct molecular mechanism. Its primary mode of action is excitotoxicity, mediated by the overactivation of NMDA receptors, leading to a cascade of events culminating in neuronal cell death. Additionally, BCLA's inhibition of CSE and subsequent disruption of H₂S signaling may further contribute to its neurotoxic profile. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to understand and mitigate the risks associated with BCLA exposure. Further research into the specific downstream signaling pathways and the development of targeted antagonists may pave the way for effective therapeutic strategies against this debilitating neurological condition.

References

- 1. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beta-Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Ca2+ signals and death programmes in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]

- 8. H2O2-Mediated Oxidative Stress Enhances Cystathionine γ-Lyase-Derived H2S Synthesis via a Sulfenic Acid Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Nature of β-Cyano-L-alanine in Vicia sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-cyano-L-alanine (BCA) is a non-proteinogenic amino acid prominently found in the common vetch, Vicia sativa. This document provides a comprehensive technical overview of the multifaceted biological functions of BCA in this plant. It delves into its critical role in cyanide detoxification, its potent activity as a defensive neurotoxin, and its broader ecological implications. This guide synthesizes quantitative data, details established experimental methodologies, and visually represents key biochemical pathways to serve as an in-depth resource for researchers, scientists, and professionals in drug development.

Introduction

Vicia sativa, a globally cultivated legume, is recognized for its agricultural importance in forage production and as a cover crop. However, its utility is often limited by the presence of anti-nutritional factors, most notably the neurotoxic amino acid β-cyano-L-alanine and its γ-glutamyl dipeptide (γ-glutamyl-β-cyano-L-alanine or GCA). Understanding the biological functions of BCA is paramount for improving the agricultural value of V. sativa and for exploring its potential pharmacological applications. This guide elucidates the biosynthesis, detoxification, and ecological significance of BCA in Vicia sativa.

Biosynthesis and Metabolism of β-Cyano-L-alanine

The primary role of BCA synthesis in Vicia sativa is the detoxification of cyanide (HCN), a potent inhibitor of cellular respiration. Cyanide is a byproduct of ethylene biosynthesis in plants. The synthesis of BCA is catalyzed by the enzyme β-cyanoalanine synthase (CAS) , which facilitates the reaction between cysteine and hydrogen cyanide to form BCA and hydrogen sulfide[1]. Serine can also serve as a precursor for BCA synthesis[2].

The primary site of BCA synthesis appears to be in the pods during seed maturation. Subsequently, BCA can be further metabolized, including its conjugation to form GCA.

Signaling Pathway for β-Cyano-L-alanine Biosynthesis

Figure 1: Biosynthetic pathway of β-Cyano-L-alanine and its conversion to γ-Glutamyl-β-cyano-L-alanine in Vicia sativa.

Quantitative Analysis of β-Cyano-L-alanine and γ-Glutamyl-β-cyano-L-alanine

The concentration of BCA and its dipeptide GCA in Vicia sativa seeds can vary significantly among different populations. The following table summarizes the quantitative data from a study by Megías et al. (2014) on eight wild populations from southwestern Spain.

| Population Sample | β-Cyano-L-alanine (BCA) ( g/100g of seed) | γ-Glutamyl-β-cyano-L-alanine (GCA) ( g/100g of seed) |

| 1 | 0.012 | 0.853 |

| 2 | 0.008 | 0.572 |

| 3 | 0.022 | 1.252 |

| 4 | 0.015 | 0.987 |

| 5 | 0.003 | 0.645 |

| 6 | 0.018 | 1.103 |

| 7 | 0.010 | 0.768 |

| 8 | 0.014 | 0.921 |

| Data sourced from Megías et al. (2014)[3] |

Experimental Protocols

Quantification of BCA and GCA by HPLC

A reliable method for the simultaneous quantification of BCA, GCA, and other free amino acids in Vicia sativa seeds has been established using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.

4.1.1. Sample Preparation and Derivatization

-

Extraction: Grind seed samples to a fine powder. Extract the powder with a suitable solvent, such as an aqueous ethanol solution, to solubilize the amino acids.

-

Derivatization: The extracted amino acids are derivatized with diethyl ethoxymethylenemalonate (DEEMM). This reagent reacts with the primary amino groups to form stable, UV-absorbing derivatives.

4.1.2. HPLC Conditions

A typical HPLC setup for this analysis is as follows:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., 25 mM acetate buffer, pH 4.8) |

| Detection | UV detector at a wavelength of 280 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

This protocol is adapted from Megías et al. (2014)[3]

4.1.3. Experimental Workflow for HPLC Analysis

Figure 2: Workflow for the quantification of BCA and GCA in Vicia sativa seeds using HPLC.

β-Cyanoalanine Synthase (CAS) Activity Assay

The activity of CAS can be determined by measuring the rate of formation of one of its products, typically hydrogen sulfide (H₂S).

4.2.1. Enzyme Extraction

-

Homogenize fresh plant tissue (e.g., developing pods or seedlings) in a suitable extraction buffer (e.g., Tris-HCl buffer, pH 8.0) containing a reducing agent (e.g., dithiothreitol) and a protease inhibitor cocktail.

-

Centrifuge the homogenate to pellet cellular debris. The supernatant contains the crude enzyme extract.

4.2.2. Assay Principle

The assay mixture contains the enzyme extract, L-cysteine, and potassium cyanide (KCN). The reaction is initiated by the addition of the enzyme. The amount of H₂S produced is quantified colorimetrically. A common method involves the reaction of H₂S with N,N-dimethyl-p-phenylenediamine to form methylene blue, which can be measured spectrophotometrically at 670 nm.

This protocol is based on methods described for other plant species and may require optimization for Vicia sativa.

Biological Functions and Ecological Roles

Cyanide Detoxification

The primary and most well-established function of BCA synthesis is the detoxification of cyanide. By converting toxic HCN into a stable amino acid, V. sativa can mitigate the inhibitory effects of cyanide on vital metabolic processes, particularly cellular respiration.

Neurotoxicity and Defense

BCA is a potent neurotoxin for a wide range of animals, particularly monogastric species. Its toxicity is not due to the release of cyanide but rather to its action as an excitotoxin.

5.2.1. Mechanism of Neurotoxicity

BCA acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor , a type of ionotropic glutamate receptor in the central nervous system[4][5]. Overstimulation of NMDA receptors leads to an excessive influx of Ca²⁺ into neurons, triggering a cascade of events that result in neuronal damage and death, a process known as excitotoxicity. This mechanism is responsible for the neurological symptoms observed in animals that have ingested significant quantities of V. sativa seeds, including tremors, convulsions, and paralysis.

5.2.2. Signaling Pathway of BCA-Induced Neurotoxicity

Figure 3: Proposed signaling pathway for the neurotoxic effects of β-Cyano-L-alanine.

Ecological Interactions

The presence of BCA and GCA in V. sativa plays a significant role in its interactions with other organisms.

5.3.1. Herbivore Deterrence

The neurotoxic properties of BCA serve as an effective chemical defense against herbivory by insects and other animals. This reduces predation and enhances the plant's survival and reproductive success.

5.3.2. Allelopathy

Vicia species have been shown to exhibit allelopathic properties, inhibiting the germination and growth of other plants in their vicinity. While the specific role of BCA in this process is not fully elucidated, it is plausible that the exudation of cyanogenic compounds, including BCA, into the soil contributes to these allelopathic effects.

5.3.3. Soil Microbiome Interactions

The release of cyanogenic compounds into the rhizosphere can influence the composition and activity of the soil microbiome. Some soil microorganisms are capable of degrading cyanide and may even utilize it as a nitrogen source[6]. The presence of BCA could therefore select for a specific microbial community in the soil surrounding V. sativa roots. Further research is needed to fully understand these complex interactions.

Conclusion and Future Directions

Beta-cyano-L-alanine in Vicia sativa exemplifies the dual nature of plant secondary metabolites, acting as both a vital detoxification product and a potent defensive compound. This technical guide has provided a detailed overview of its biosynthesis, quantification, and biological functions. For researchers, a deeper understanding of the regulatory mechanisms governing BCA synthesis could lead to the development of low-toxin V. sativa cultivars, enhancing its agricultural value. For drug development professionals, the excitotoxic mechanism of BCA, targeting the NMDA receptor, presents a potential avenue for the design of novel neurological drugs.

Future research should focus on:

-

Elucidating the specific enzymes and regulatory genes involved in BCA and GCA biosynthesis in Vicia sativa.

-

Investigating the direct allelopathic effects of BCA on competing plant species.

-

Characterizing the impact of BCA on the structure and function of the soil microbiome.

-

Exploring the potential of BCA and its derivatives as lead compounds in neuroscience research.

By continuing to unravel the complexities of β-cyano-L-alanine, we can unlock the full potential of Vicia sativa in agriculture and potentially discover new applications in medicine.

References

- 1. The Regulation of Essential Amino Acid Synthesis and Accumulation in Plants. | Semantic Scholar [semanticscholar.org]

- 2. BIOSYNTHESIS IN VICIA SATIVA (COMMON VETCH) OF GAMMA-GLUTAMYL-BETA-CYANOALANINE FROM (BETA-14-C)SERINE AND ITS RELATION TO CYANIDE METABOLISM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transient Transcriptional Regulation of the CYS-C1 Gene and Cyanide Accumulation upon Pathogen Infection in the Plant Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Cyanide utilization and degradation by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Beta-Cyano-L-alanine: A Potent Plant Defense Neurotoxin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Beta-cyano-L-alanine (BCA) is a non-proteinogenic amino acid synthesized by a variety of plant species, serving as a potent defense mechanism against herbivores. This technical guide provides a comprehensive overview of the biosynthesis, mode of action, and ecological significance of BCA. It details the enzymatic production of BCA from cyanide and cysteine, its neurotoxic effects on herbivores through the overstimulation of N-methyl-D-aspartate (NMDA) receptors, and the detoxification strategies employed by adapted insects. This document summarizes key quantitative data, provides detailed experimental protocols for the analysis and evaluation of BCA, and includes visualizations of critical pathways and workflows to support researchers, scientists, and drug development professionals in their understanding and utilization of this fascinating plant metabolite.

Introduction

Plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores. Among these are secondary metabolites that can be toxic, anti-nutritive, or repellent. Beta-cyano-L-alanine (BCA) is a compelling example of such a defense compound, a neurotoxic amino acid found in various plant families, most notably in the seeds of legumes like Vicia sativa (common vetch)[1]. BCA is synthesized as a means of detoxifying excess cyanide, a byproduct of ethylene biosynthesis, and is subsequently stored in tissues as a defense against herbivory[2][3]. Its potent neurotoxicity, which can lead to hyperexcitability, convulsions, and even death in susceptible animals, makes it a subject of significant interest for research in plant-herbivore interactions, toxicology, and pharmacology[1][4]. This guide aims to provide a detailed technical resource on the multifaceted nature of BCA as a plant defense mechanism.

Biosynthesis of beta-Cyano-L-alanine

The primary pathway for BCA synthesis in plants is the detoxification of cyanide, catalyzed by the enzyme β-cyanoalanine synthase (β-CAS). This enzyme facilitates the reaction between L-cysteine and hydrogen cyanide (HCN) to produce BCA and hydrogen sulfide (H₂S)[5].

Key Reaction:

L-cysteine + HCN --[β-cyanoalanine synthase]--> β-cyano-L-alanine + H₂S

The β-CAS enzyme is a member of the β-substituted alanine synthase family and is primarily located in the mitochondria, the site of cyanide production during ethylene biosynthesis[2][3].

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. β-Cyanoalanine Synthase Is a Mitochondrial Cysteine Synthase-Like Protein in Spinach and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-cyanoalanine synthase: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyanoalanine - Wikipedia [en.wikipedia.org]

Neurotoxic Effects of beta-Cyano-L-alanine (BCLA) on Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-cyano-L-alanine (BCLA) is a non-protein amino acid found in the legume Vicia sativa (common vetch).[1][2] Ingestion of BCLA by animal models, including chicks and rats, elicits severe neurological symptoms such as hyperexcitability, convulsions, and rigidity.[1][2] This technical guide provides a comprehensive overview of the current understanding of BCLA's neurotoxic effects, focusing on the molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols relevant to its study in animal models. The primary mechanism of BCLA neurotoxicity has been identified as excitotoxicity mediated through the N-methyl-D-aspartate (NMDA) receptor.

Core Neurotoxic Mechanism: NMDA Receptor-Mediated Excitotoxicity

The principal mechanism underlying BCLA's neurotoxicity is excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[3] Research indicates that BCLA's effects are mediated, either directly or indirectly, through the N-methyl-D-aspartate (NMDA) class of glutamate receptors.[1][2]

Evidence for this pathway is primarily derived from pharmacological studies using specific glutamate receptor antagonists. The application of MK-801 (Dizocilpine Maleate), a non-competitive antagonist that blocks the ion channel of the NMDA receptor, effectively attenuates the neurotoxic properties of BCLA in organotypic tissue cultures.[1][2] In contrast, the non-NMDA receptor antagonist 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) provides no significant protection against BCLA-induced neuronal damage.[1][2] These findings strongly suggest that the neurotoxic cascade is initiated specifically through the NMDA receptor pathway.

Quantitative Analysis of BCLA Neurotoxicity

The neurotoxic effects of BCLA have been quantified in organotypic tissue culture systems, demonstrating a clear concentration-dependent relationship. Below certain thresholds, BCLA shows no observable effect, while higher concentrations lead to pathological changes characteristic of excitotoxicity.

Table 1: Concentration-Dependent Effects of BCLA in Organotypic Cultures

| BCLA Concentration | Exposure Time | Observed Neurotoxic Effects | Citation |

|---|---|---|---|

| 0.075 mM | Up to 6 hours | No effect | [1][2] |

| 0.60 mM | Up to 6 hours | No effect | [1][2] |

| 1.0 mM | 4 hours | No changes observed | [1][2] |

| 2.0 - 10.0 mM | Not specified | Concentration-dependent neuronal vacuolation, chromatin clumping, and appearance of dense, shrunken cells. |[1][2] |

Table 2: Pharmacological Antagonism of BCLA-Induced Neurotoxicity

| Antagonist | Concentration | Target Receptor | Protective Effect Against BCLA | Citation |

|---|---|---|---|---|

| MK-801 | 35 µM | NMDA Receptor | Attenuates neurotoxicity | [1][2] |

| CNQX | 10 - 20 µM | Non-NMDA Receptor | No significant protection |[1][2] |

Experimental Protocols

Reproducible and well-defined protocols are critical for studying BCLA neurotoxicity. The following sections detail the key methodologies cited in the literature.

In Vivo Animal Models

-

Animal Species: Neonatal chicks and rats are commonly used models.[1][2]

-

Administration: BCLA is administered either orally or via intraperitoneal (IP) injection.[1][2]

-

Endpoint Assessment: The primary endpoints are behavioral, observing for the onset of hyperexcitability, convulsions, and rigidity.[1][2] Chicks fed a diet containing 50% Vicia sativa seed have been observed to die in an opisthotonic convulsive state within 4.8-8.8 days.[2]

Organotypic Tissue Culture Protocol

Organotypic cultures, which preserve the three-dimensional structure of the tissue, are a valuable ex vivo model for studying BCLA's direct effects on neuronal tissue.[4][5]

-

Tissue Source: Cerebral cortex from animal models (e.g., mice, rats).[1]

-

Slice Preparation: The brain is dissected, and coronal or sagittal slices (typically 300-400 µm thick) are prepared using a vibratome in a sterile, chilled buffer.

-

Culturing: Slices are transferred to semi-porous membrane inserts in a culture medium. The cultures are maintained for a period (e.g., one to two weeks) to allow for stabilization before experimental treatment.[6]

-

Treatment: The culture medium is replaced with a medium containing various concentrations of BCLA (e.g., 0.075 mM to 10.0 mM) with or without receptor antagonists (e.g., 35 µM MK-801).[1]

-

Analysis: After the treatment period, slices are fixed and processed for histological analysis (e.g., Nissl staining) to assess neuronal morphology, cell death, and pathological changes like vacuolation and chromatin clumping.[1]

Investigation into Alternative Mechanisms

While excitotoxicity is the most strongly supported mechanism, other potential pathways have been investigated.

Mitochondrial Energy Depletion

Given that BCLA contains a cyanide group, a logical hypothesis was that its toxicity could stem from the release of free cyanide, which is a potent inhibitor of mitochondrial respiration (specifically Complex IV). However, experimental evidence does not support this mechanism.

-

Experimental Protocol: Mitochondria are isolated from mouse brains via differential centrifugation. The activity of NADH dehydrogenase (Complex I) and cytochrome c oxidase (Complex IV) is measured spectrophotometrically following incubation with BCLA.

-

Findings: Treatment of isolated mouse brain mitochondria with BCLA at concentrations up to 5 mM had no inhibitory effect on the activity of Complex I or the cyanide-sensitive Complex IV.[1][2] This result indicates that BCLA neurotoxicity is not caused by a disruption of the mitochondrial electron transport chain.

Oxidative Stress Hypothesis

An alternative hypothesis suggests that BCLA may induce neurotoxicity by inhibiting distinct metabolic pathways, leading to oxidative stress.[2] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.[7]

-

Proposed Mechanism: It has been theorized that BCLA toxicity could stem from the inhibition of cystathionine γ-lyase (CSE), an enzyme involved in cysteine metabolism. Inhibition of CSE could lead to an accumulation of free radicals and subsequent apoptosis triggered by oxidative stress.[2]

-

Current Status: This remains a hypothesis requiring further direct experimental validation in the context of BCLA neurotoxicity in animal models.

Summary and Conclusion

The neurotoxicity of beta-cyano-L-alanine in animal models is characterized by severe neurological symptoms, including convulsions and rigidity.[1][2] The overwhelming evidence points to NMDA receptor-mediated excitotoxicity as the core mechanism of action.[1][2] This is substantiated by the protective effects of the NMDA antagonist MK-801 and the lack of protection by non-NMDA antagonists.[1][2] Quantitative studies in organotypic cultures have established a clear concentration-dependent toxic profile.[1][2] While alternative mechanisms such as cyanide-induced mitochondrial failure have been experimentally ruled out, the potential role of oxidative stress remains an area for future investigation. This guide provides the foundational data and protocols for researchers and drug development professionals working to further elucidate the pathways of BCLA neurotoxicity and to develop potential therapeutic interventions.

References

- 1. beta-Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organotypic brain slice cultures to model neurodegenerative proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organotypic rat cerebellar slice culture as a model to analyze the molecular pharmacology of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How Does Oxidative Stress Impact Cognition in Wild Animals? | Psychology Today [psychologytoday.com]

An In-depth Technical Guide to the Neurotoxic Mechanisms of β-Cyano-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-Cyano-L-alanine (BCLA) is a naturally occurring non-protein amino acid found in certain legumes, such as common vetch (Vicia sativa). Its consumption has been linked to neurological disorders in both humans and animals, characterized by symptoms including hyperexcitability, convulsions, and neuronal cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying BCLA-induced neurotoxicity. The primary mechanisms discussed are excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor, enzymatic inhibition leading to oxidative stress, and the inactivation of essential metabolic enzymes. This document synthesizes current research findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Core Mechanisms of β-Cyano-L-alanine Neurotoxicity

The neurotoxic effects of BCLA are multifactorial, involving at least three distinct but potentially interconnected mechanisms:

-

Excitotoxicity via NMDA Receptor Activation: BCLA acts as an excitotoxin, leading to the overstimulation of glutamate receptors, particularly the NMDA receptor. This results in excessive calcium influx, triggering a cascade of neurotoxic events.

-

Inhibition of Cystathionine γ-lyase (CSE) and Disruption of Hydrogen Sulfide (H₂S) Signaling: BCLA is a potent inhibitor of cystathionine γ-lyase, a key enzyme in the transsulfuration pathway responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S). The depletion of H₂S, a crucial antioxidant and neuromodulator, contributes to oxidative stress and neuronal damage.

-

Inactivation of Pyridoxal Phosphate (PLP)-Dependent Enzymes: BCLA has been shown to inactivate certain enzymes that rely on pyridoxal phosphate (the active form of vitamin B6) as a cofactor. A key target is alanine aminotransferase (ALT), an enzyme central to amino acid metabolism.

Quantitative Data on BCLA Neurotoxicity and Enzyme Inhibition

The following tables summarize the available quantitative data from in vitro and in vivo studies on the neurotoxic effects and enzymatic inhibition by BCLA.

| Parameter | Value/Range | Model System | Reference(s) |

| Neurotoxic Effects | |||

| Effective Concentration | 2.0 - 10.0 mM | Organotypic mouse brain explants | [1] |

| No Effect Concentration | 0.075 - 1.0 mM | Organotypic mouse brain explants | [1] |

| Enzyme Inhibition | |||

| IC₅₀ for CSE Inhibition | 6.5 µM | Rat liver preparations |

Note: Further research is required to establish more comprehensive dose-response curves and EC₅₀ values for various neurotoxic endpoints, as well as Ki values for enzyme inhibition.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with BCLA neurotoxicity.

NMDA Receptor-Mediated Excitotoxicity Pathway

References

The Interaction of β-Cyano-L-alanine with NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Cyano-L-alanine (BCLA), a neurotoxic nonprotein amino acid found in legumes such as Vicia sativa (common vetch), has been identified as a potent excitotoxin. Its neurotoxicity is primarily mediated through the overactivation of N-methyl-D-aspartate (NMDA) receptors, a critical component of excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the interaction between BCLA and NMDA receptors, consolidating quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience research and the development of therapeutics targeting excitotoxic neurodegeneration.

Introduction

β-Cyano-L-alanine (BCLA) is a naturally occurring neurotoxin known to elicit a range of neurological effects, including hyperexcitability, convulsions, and neuronal cell death.[1][2] Early investigations into its mechanism of action revealed a strong link to the glutamatergic system, with compelling evidence pointing towards the N-methyl-D-aspartate (NMDA) receptor as the primary molecular target.[1][2] Overactivation of NMDA receptors leads to a cascade of intracellular events, collectively termed excitotoxicity, which is a key pathological mechanism in various neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[3][4] Understanding the precise nature of the interaction between BCLA and NMDA receptors is therefore crucial for elucidating the mechanisms of its neurotoxicity and for the development of potential therapeutic interventions.

This guide summarizes the current knowledge on this topic, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data

The neurotoxic effects of BCLA are concentration-dependent and directly linked to the activation of NMDA receptors. The following tables summarize the key quantitative findings from studies on organotypic tissue cultures.

| Compound | Concentration | Effect | Observation | Reference |

| β-Cyano-L-alanine (BCLA) | 0.075 - 0.60 mM | No effect | No observable changes in neuronal morphology even after 6 hours of exposure. | [1][2] |

| β-Cyano-L-alanine (BCLA) | 1.0 mM | No effect | No observable changes in neuronal morphology after 4 hours of exposure. | [1][2] |

| β-Cyano-L-alanine (BCLA) | 2.0 - 10.0 mM | Neurotoxic | Induces concentration-dependent neuronal vacuolation, chromatin clumping, and the appearance of dense, shrunken cells. | [1][2] |

Table 1: Concentration-Dependent Neurotoxicity of β-Cyano-L-alanine (BCLA)

The involvement of NMDA receptors in BCLA-induced neurotoxicity has been confirmed through the use of specific receptor antagonists.

| Antagonist | Concentration | Effect on BCLA (2.0-10.0 mM) Neurotoxicity | Receptor Specificity | Reference |

| MK-801 | 35 µM | Attenuation | Non-competitive NMDA receptor antagonist (open channel blocker) | [1][2] |

| 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) | 10 - 20 µM | No significant protection | Competitive AMPA/kainate receptor antagonist | [1][2] |

Table 2: Effect of Glutamate Receptor Antagonists on BCLA-Induced Neurotoxicity

Experimental Protocols

The following section details the methodologies employed in key experiments that have elucidated the interaction between BCLA and NMDA receptors.

Organotypic Tissue Culture

This ex vivo model maintains the three-dimensional structure of brain tissue, providing a physiologically relevant system to study neurotoxicity.

Protocol:

-

Tissue Preparation: Cerebral cortices are dissected from neonatal mice.

-

Culture Preparation: The cortical tissue is sectioned into thin slices (explants) and placed on a culture insert with a porous membrane.

-

Culture Medium: The explants are maintained in a nutrient-rich culture medium, typically containing a mixture of basal medium, serum, and growth factors.

-

Compound Application:

-

β-Cyano-L-alanine (BCLA) is dissolved in the culture medium to achieve final concentrations ranging from 0.075 mM to 10.0 mM.

-

NMDA receptor antagonist, MK-801, is added to the culture medium at a concentration of 35 µM to assess its protective effects.

-

Non-NMDA receptor antagonist, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), is used at concentrations of 10-20 µM as a negative control.

-

-

Incubation: The cultures are incubated for specified durations (e.g., 4 to 6 hours) in a controlled environment (37°C, 5% CO₂).

-

Analysis: Following treatment, the explants are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for histopathological examination. Neuronal morphology is assessed for signs of excitotoxicity, such as neuronal vacuolation, chromatin clumping, and cell shrinkage.[1][2]

Mitochondrial Respiration Assay

This assay is used to determine if BCLA directly affects mitochondrial function, a potential alternative mechanism of neurotoxicity.

Protocol:

-

Mitochondria Isolation: Mitochondria are isolated from mouse brain tissue using differential centrifugation.

-

Substrate and Inhibitor Preparation:

-

Substrates for complex I (e.g., glutamate and malate) and complex IV (e.g., ascorbate and N,N,N',N'-tetramethyl-p-phenylenediamine) of the electron transport chain are prepared.

-

β-Cyano-L-alanine (BCLA) is prepared at concentrations up to 5 mM.

-

-

Oxygen Consumption Measurement: The rate of oxygen consumption by the isolated mitochondria is measured using a Clark-type oxygen electrode.

-

Assay Procedure:

-

The baseline rate of oxygen consumption is established.

-

BCLA is added to the mitochondrial suspension, and any changes in oxygen consumption are recorded.

-

The activities of specific mitochondrial complexes (NADH dehydrogenase - complex I and cytochrome c oxidase - complex IV) are measured in the presence and absence of BCLA.[1]

-

Signaling Pathways and Visualizations

The neurotoxic effects of β-Cyano-L-alanine are a direct consequence of the over-activation of NMDA receptors, leading to an excitotoxic cascade. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: BCLA-induced NMDA receptor-mediated excitotoxicity signaling pathway.

Caption: Experimental workflow for assessing BCLA neurotoxicity.

Conclusion

The evidence strongly indicates that β-Cyano-L-alanine exerts its neurotoxic effects through the activation of NMDA receptors, initiating a well-characterized excitotoxic cascade. While direct binding affinity and functional modulation data for BCLA at the NMDA receptor are still needed, the concentration-dependent neurotoxicity and its specific attenuation by the NMDA receptor antagonist MK-801 provide a solid foundation for its mechanism of action. The experimental protocols and signaling pathways detailed in this guide offer a framework for future research aimed at further characterizing this interaction and exploring potential neuroprotective strategies. A deeper understanding of how BCLA and other environmental excitotoxins interact with NMDA receptors is paramount for developing effective treatments for a range of neurological conditions underpinned by excitotoxicity.

References

- 1. beta-Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Research of β-Cyano-L-alanine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Cyano-L-alanine (BCLA) is a non-proteinogenic amino acid found in certain legumes, most notably in the seeds of common vetch (Vicia sativa). Early research into this compound and its derivatives was driven by its apparent neurotoxic properties and its role in cyanide metabolism in plants. This technical guide provides a comprehensive overview of the foundational research on BCLA, focusing on its synthesis, biological activities, and the key experimental methodologies used in its initial characterization. The information presented here is intended to serve as a detailed resource for researchers and professionals in the fields of toxicology, neuropharmacology, and drug development.

I. Synthesis of β-Cyano-L-alanine

Early methods for the synthesis of β-Cyano-L-alanine primarily involved the dehydration of L-asparagine or chemical transformations starting from L-serine.

Experimental Protocol: Synthesis of β-Cyano-L-alanine from L-Asparagine

This protocol is based on the principle of dehydrating the amide group of L-asparagine to a nitrile.

Materials:

-

N-protected L-asparagine (e.g., N-Boc-L-asparagine)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

N,N-dimethylaminopyridine (DMAP)

-

Tertiary butanol (t-BuOH)

-

Appropriate solvents for workup and purification (e.g., ethyl acetate, water)

-

Reagents for deprotection of the N-terminal protecting group and ester hydrolysis.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-protected L-asparagine in tertiary butanol.

-

Addition of Reagents: Add a catalytic amount of N,N-dimethylaminopyridine (DMAP) to the solution. Subsequently, add 2.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove water-soluble byproducts. The organic layer is then dried and concentrated under reduced pressure. The resulting crude product, an N-protected β-cyano-L-alanine tertiary butyl ester, is purified by column chromatography.[1]

-

Deprotection: The N-protecting group and the tertiary butyl ester are removed using standard deprotection procedures to yield β-Cyano-L-alanine.

Logical Relationship: Synthesis of β-Cyano-L-alanine from L-Serine

An alternative synthetic route utilizes L-serine as the starting material. This multi-step process involves the protection of the amino and carboxyl groups, activation of the hydroxyl group, nucleophilic substitution with a cyanide source, and subsequent deprotection.

Caption: Synthetic pathway of β-Cyano-L-alanine from L-Serine.

II. Biological Activity and Toxicity

Early research quickly identified BCLA as a neurotoxin. Its effects were characterized in animal models and, more specifically, in neuronal cell culture systems.

Neurotoxicity

BCLA has been shown to elicit hyperexcitability, convulsions, and rigidity in chicks and rats following oral or intraperitoneal administration.[2] Studies using organotypic brain slice cultures revealed that BCLA induces concentration-dependent neuronal vacuolation, chromatin clumping, and the appearance of dense, shrunken cells, which are pathological hallmarks of excitotoxicity.[2][3]

Quantitative Toxicity Data

While specific LD₅₀ values for BCLA in early literature are scarce, the dose-dependent neurotoxic effects have been quantitatively assessed in vitro. For the related cyanotoxin, β-N-methylamino-L-alanine (BMAA), a presumptive LD₅₀ of 3 mg/g body weight has been reported in mice when administered intraperitoneally.[4][5]

| Compound | Assay System | Endpoint | Effective Concentration | Reference |

| β-Cyano-L-alanine | Organotypic brain slice culture | Neuronal damage | 2.0 - 10.0 mM | [2][3] |

| β-Cyano-L-alanine | Rat liver preparations | Inhibition of Cystathionine γ-lyase | IC₅₀ = 6.5 µM | [6] |

Experimental Protocol: Neurotoxicity Assessment in Organotypic Brain Slice Cultures

This method allows for the study of neurotoxicity in a system that preserves the three-dimensional architecture of the brain.

Materials:

-

Postnatal rodent pups (e.g., rat or mouse)

-

Vibratome

-

Sterile dissection tools

-

Culture medium (specific composition varies, but typically contains a basal medium, serum, and antibiotics)[7]

-

Semi-permeable membrane inserts (e.g., Millicell)

-

Six-well culture plates

-

β-Cyano-L-alanine stock solution

-

Propidium iodide (PI) for assessing cell death

-

Fluorescence microscope

Procedure:

-

Slice Preparation: Humanely euthanize postnatal rodent pups and dissect the brains under sterile conditions. Cut 100-400 µm thick brain slices (e.g., hippocampal or cortical) using a vibratome in a cold, sterile dissection medium.[7][8]

-

Culture Initiation: Place the prepared slices onto semi-permeable membrane inserts in six-well plates containing culture medium.[7][8]

-

Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. The medium is typically changed every 2-3 days. Allow the slices to stabilize in culture for at least one week.

-

Toxin Exposure: After the stabilization period, replace the medium with fresh medium containing various concentrations of β-Cyano-L-alanine (e.g., 0.075 mM to 10.0 mM).[2][3]

-

Assessment of Cell Death: After the desired exposure time (e.g., 24-48 hours), add propidium iodide (PI) to the culture medium. PI is a fluorescent dye that enters cells with compromised membranes and intercalates with DNA, providing a measure of cell death.

-

Quantification: Capture fluorescent images of the slices and quantify the PI fluorescence intensity in different brain regions to determine the extent of neuronal damage.[9]

III. Mechanism of Action: NMDA Receptor-Mediated Excitotoxicity

Early investigations into the mechanism of BCLA's neurotoxicity pointed towards the overstimulation of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.

The neurotoxic effects of BCLA in organotypic cultures were significantly attenuated by the NMDA receptor antagonist MK-801.[2][3] In contrast, a non-NMDA receptor antagonist did not provide protection, strongly implicating the NMDA receptor in BCLA's mechanism of action.[2][3]

Signaling Pathway: BCLA-Induced Excitotoxicity

The binding of BCLA to the NMDA receptor is thought to trigger a cascade of downstream events characteristic of excitotoxicity. This includes excessive calcium influx, which in turn activates a number of calcium-dependent enzymes such as nitric oxide synthase (nNOS) and various proteases, including caspases. This ultimately leads to neuronal damage and apoptosis.

Caption: Downstream signaling cascade of BCLA-induced NMDA receptor-mediated excitotoxicity.

IV. Enzymology: β-Cyanoalanine Synthase

In plants, BCLA is synthesized from L-cysteine and hydrogen cyanide in a reaction catalyzed by the enzyme β-cyanoalanine synthase (EC 4.4.1.9).[10] Early research focused on the purification and characterization of this enzyme to understand its role in cyanide detoxification and amino acid metabolism in plants.

Experimental Workflow: Purification of β-Cyanoalanine Synthase

The following workflow describes the key steps in the purification of β-cyanoalanine synthase from blue lupine seedlings, which resulted in an approximately 4000-fold purification.[10]

Caption: Experimental workflow for the purification of β-cyanoalanine synthase.

Properties of Purified β-Cyanoalanine Synthase

The purified enzyme from blue lupine seedlings was found to be a pyridoxal phosphate-dependent lyase with a molecular weight of approximately 52,000 daltons.[10] It contains one mole of pyridoxal phosphate per mole of protein and has an isoelectric point of 4.7.[10] The enzyme exhibits maximal activity with L-cysteine as the amino acid substrate.[10]

Conclusion

The early research on β-Cyano-L-alanine and its derivatives laid the groundwork for our current understanding of this intriguing molecule. The development of synthetic routes, the characterization of its neurotoxic effects through innovative techniques like organotypic brain slice cultures, and the elucidation of its mechanism of action via NMDA receptor-mediated excitotoxicity have been pivotal. Furthermore, the purification and characterization of β-cyanoalanine synthase have provided valuable insights into cyanide metabolism in the plant kingdom. This foundational knowledge continues to be relevant for ongoing research in neurotoxicology, the development of novel pharmacological tools, and the broader study of amino acid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. beta-Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 8. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organotypic brain slice cultures: an efficient and reliable method for neurotoxicological screening and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beta-cyanoalanine synthase: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Pathways Involving β-Cyano-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract